molecular formula C22H22FN5O3 B2739134 N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2380185-34-0

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2739134
CAS No.: 2380185-34-0
M. Wt: 423.448
InChI Key: NDUCBKSRHOBRAS-UHFFFAOYSA-N
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Description

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, an azetidine ring, and a pyridine ring, each contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the pyrimidine and azetidine rings, followed by their coupling with the pyridine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine, azetidine, and pyridine derivatives, such as:

  • N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanesulfonamide
  • N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-sulfonamide

Uniqueness

What sets N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide apart is its specific combination of functional groups and rings, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O3/c1-26-12-16(17(31-3)9-18(26)29)22(30)27(2)15-10-28(11-15)21-19(23)20(24-13-25-21)14-7-5-4-6-8-14/h4-9,12-13,15H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUCBKSRHOBRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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